4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N4O/c1-14-3(5(15)12-11)2(7)4(13-14)6(8,9)10/h11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKHGNRXTUDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3-(trifluoromethyl)-1H-pyrazole with methylating agents under basic conditions.
Introduction of the carbohydrazide group: The methylated pyrazole is then reacted with hydrazine derivatives to introduce the carbohydrazide moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other groups.
Substitution: The bromine atom in the pyrazole ring is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications requiring robust chemical intermediates.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it might act by inhibiting or modulating the activity of specific enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the carbohydrazide moiety could facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Carbohydrazide Derivatives
The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Functional Differences
Impact of Halogen Substitution
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and polarizability compared to its chloro analog (242.59 g/mol). Bromine’s larger atomic radius and higher electronegativity may enhance halogen bonding with biological targets, improving binding affinity .
- Trifluoromethyl (CF₃) vs.
Role of the Carbohydrazide Moiety
The -CONHNH₂ group enables diverse derivatization:
- In N9-benzoyl derivatives (Table 1), the benzoyl group improves DNA gyrase inhibition by enhancing hydrophobic interactions with the enzyme’s active site .
- Hydrazone derivatives (e.g., indole-containing analogs) exhibit increased lipophilicity (logP > 5), which may aid membrane permeability but reduce aqueous solubility .
Biological Activity
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- Molecular Formula : C₆H₄BrF₃N₂O₂
- Molecular Weight : 273.007 g/mol
- CAS Number : 497833-05-3
Biological Activity Overview
The biological activity of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has been explored in various studies, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| Compound A | 71.11 | COX-1 |
| Compound B | 0.02 | COX-2 |
| 4-Bromo Derivative | TBD | TBD |
In a study by Abdellatif et al., various pyrazole derivatives were synthesized and tested for their COX inhibitory activity, revealing that specific substitutions significantly influenced their efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro studies indicated that compounds related to 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited low nanomolar inhibition against LDHA and LDHB, leading to reduced lactate production and inhibited glycolysis in cancer cell lines .
The mechanisms through which 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole exerts its biological effects include:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, mediating inflammation.
- LDH Inhibition : The inhibition of LDH disrupts the metabolic pathways that cancer cells rely on for energy production.
- Cellular Target Engagement : Techniques such as Cellular Thermal Shift Assay (CETSA) have shown robust target engagement by lead compounds derived from this pyrazole structure .
Case Studies
Several case studies provide insights into the efficacy and safety profiles of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Anticancer Research :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide, and what are their challenges?
- Synthetic Pathways : The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. A common approach involves introducing the trifluoromethyl group through halogen exchange or nucleophilic substitution, followed by bromination at the 4-position and hydrazide formation at the 5-carboxylic acid position .
- Challenges : The electron-withdrawing trifluoromethyl group complicates nucleophilic substitutions, often requiring optimized catalysts (e.g., XPhos) or elevated temperatures to achieve acceptable yields . Purification may involve column chromatography or recrystallization due to byproduct formation from competing reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodology :
- NMR : and NMR are critical for confirming substitution patterns. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in NMR, while the hydrazide proton resonates as a broad peak at δ 8–10 ppm in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 287.04 for CHBrFNO) and fragmentation patterns .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly when bromine and trifluoromethyl groups occupy adjacent positions on the pyrazole ring .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, bromine) influence the compound’s reactivity in cross-coupling reactions?
- Reactivity Analysis :
- The trifluoromethyl group’s strong electron-withdrawing nature deactivates the pyrazole ring, slowing Suzuki-Miyaura couplings. However, bromine at the 4-position acts as a good leaving group in Pd-catalyzed reactions when paired with bulky ligands (e.g., SPhos) to prevent β-hydride elimination .
- Data Contradictions : Conflicting reports on coupling efficiency may arise from solvent polarity (e.g., DMF vs. THF) or base selection (KCO vs. CsCO), which alter reaction kinetics .
Q. What computational strategies predict the biological activity or binding affinity of this compound?
- Methodological Approaches :
- Docking Studies : Molecular docking with enzymes like cyclooxygenase-2 (COX-2) or kinases can predict binding modes. The trifluoromethyl group often enhances hydrophobic interactions in active sites .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory or anticancer activity .
- DFT Calculations : Density functional theory (DFT) evaluates charge distribution, revealing nucleophilic attack sites for derivatization .
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?
- Strategies :
- Comparative Studies : Systematically compare analogues (e.g., 4-chloro vs. 4-bromo derivatives) to isolate substituent effects on bioactivity .
- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions to minimize variability from cell lines or incubation times .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, such as enhanced antibacterial activity in derivatives with electron-deficient substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
